molecular formula C22H23ClN4O4S B12140165 Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate

Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate

Cat. No.: B12140165
M. Wt: 475.0 g/mol
InChI Key: MYPSLQJECLBMRF-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

    Introduction of Sulfonamide Group: The 4-chlorobenzenesulfonamide group is introduced through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Piperidine Ring Formation: The piperidine ring is formed by reacting the intermediate with piperidine and ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the quinoxaline ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its quinoxaline core and sulfonamide group.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of key biological pathways. The piperidine ring enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylate and quinoxaline-2,3-dione share structural similarities and exhibit similar biological activities.

    Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamides with antimicrobial properties.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylate and piperidine-3-carboxylate are structurally related and used in various pharmacological studies.

Uniqueness

Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate is unique due to the combination of its quinoxaline core, sulfonamide group, and piperidine ring. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23ClN4O4S

Molecular Weight

475.0 g/mol

IUPAC Name

ethyl 1-[3-[(4-chlorophenyl)sulfonylamino]quinoxalin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C22H23ClN4O4S/c1-2-31-22(28)15-11-13-27(14-12-15)21-20(24-18-5-3-4-6-19(18)25-21)26-32(29,30)17-9-7-16(23)8-10-17/h3-10,15H,2,11-14H2,1H3,(H,24,26)

InChI Key

MYPSLQJECLBMRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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